molecular formula C17H14N2O2S B4976366 N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide

N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide

Cat. No.: B4976366
M. Wt: 310.4 g/mol
InChI Key: CZEWZFVDXCSGLO-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide: is an organic compound that features a quinoline ring system attached to a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide typically involves the reaction of 3-hydroxyaniline with 2-chloroquinoline-3-thiol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The sulfanylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although further research is needed to confirm these properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups may play a role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)thiourea
  • N-(4-hydroxyphenyl)acetamide
  • 2-quinolin-2-ylsulfanylacetamide

Uniqueness

N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide is unique due to its combination of a quinoline ring and a sulfanylacetamide moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. For example, the presence of the quinoline ring may enhance its ability to interact with biological targets, while the sulfanylacetamide moiety may confer additional reactivity.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-14-6-3-5-13(10-14)18-16(21)11-22-17-9-8-12-4-1-2-7-15(12)19-17/h1-10,20H,11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEWZFVDXCSGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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